Methyl 2-(1-naphthoylamino)benzoate
Description
Methyl 2-(1-naphthoylamino)benzoate is an aromatic ester derivative featuring a benzoate core substituted at the ortho-position with a 1-naphthoylamino group. Its molecular formula is C₁₉H₁₅NO₃, with a calculated molecular weight of 305.3 g/mol. The compound is structurally characterized by the fusion of a naphthalene moiety (via an amide linkage) to the benzoate scaffold, conferring significant hydrophobicity and steric bulk. Such structural attributes are commonly associated with applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive motifs targeting enzymes or receptors.
Properties
Molecular Formula |
C19H15NO3 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
methyl 2-(naphthalene-1-carbonylamino)benzoate |
InChI |
InChI=1S/C19H15NO3/c1-23-19(22)16-10-4-5-12-17(16)20-18(21)15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H,20,21) |
InChI Key |
UPTBUUXILDYDDU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Hydrophobicity: The naphthoylamino group in the target compound introduces greater hydrophobicity compared to the pyrimidine () or acetamido () substituents. This reduces water solubility, a property critical for bioavailability in drug design. In contrast, the piperazinyl-quinoline derivatives () exhibit even larger molecular weights (465.5 g/mol) due to extended conjugation and heterocyclic systems, which may enhance binding affinity in therapeutic contexts .
Functional Group Diversity: Sulfonylurea herbicides () rely on sulfonyl and urea linkages for herbicidal activity, unlike the amide and ester groups in the target compound, which are more typical of protease inhibitors or kinase-targeting agents .
Predicted Physicochemical Properties
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